Oclacitinib maleate
概要
説明
Oclacitinib maleate, also known as PF-03394197, is an oral medication used to manage itching associated with allergic dermatitis (including atopy) in dogs at least 12 months of age . It is a novel inhibitor of JAK family members with IC50 ranging from 10 to 99 nM and JAK1-dependent cytokines with IC50 ranging from 36 to 249 nM .
Synthesis Analysis
The manufacturing process of Oclacitinib maleate is a chemical synthesis followed by the formation of the maleate salt . The justification for the designation of the starting materials is considered appropriate .Molecular Structure Analysis
The molecular formula of Oclacitinib maleate is C15H23N5O2S . Its molecular weight is 337.44 g/mol .Chemical Reactions Analysis
Oclacitinib maleate inhibits JAK family members by 50% at concentrations (IC50’s) ranging from 10 to 99 nM and does not inhibit a panel of 38 non-JAK kinases . It is most potent at inhibiting JAK1 .Physical And Chemical Properties Analysis
Oclacitinib maleate has a molecular weight of 453.51 and a molecular formula of C15H23N5O2S.C4H4O4 . It is soluble up to 70 mg/mL in DMSO .科学的研究の応用
Atopic Dermatitis (AD) and Allergic Skin Disease in Dogs
- Efficacy and Safety : Numerous studies and case reports have demonstrated its efficacy and safety, both at labeled doses for allergic dogs and off-label for other diseases and species .
Suppression of Cytokine Production
- In Vitro Effects : Oclacitinib suppresses cytokine production, including IL-2, IL-15, IFN-γ, IL-18, and IL-10. Notably, these effects occur at high concentrations (10 μM), well above the labeled dose .
Pharmacokinetics
Other Empirical Uses
- Beyond Allergies : Although not labeled for other species or conditions, veterinarians have empirically used oclacitinib to treat various diseases .
Comparison with Human JAK Inhibitors
作用機序
Target of Action
Oclacitinib Maleate is a selective inhibitor of Janus Kinase (JAK) enzymes, particularly JAK1 and JAK3 . These enzymes play a crucial role in the signaling pathway of several cytokines involved in inflammation and pruritus (itching) associated with allergic and atopic dermatitis .
Mode of Action
Oclacitinib Maleate works by inhibiting the function of a variety of pruritogenic cytokines and pro-inflammatory cytokines, as well as cytokines involved in allergy that are dependent on JAK1 . By inhibiting these enzymes, it interferes with the signaling pathway of these cytokines . This inhibition helps downregulate the expression of inflammatory cytokines .
Biochemical Pathways
The JAK-STAT pathway is the primary biochemical pathway affected by Oclacitinib Maleate . This pathway regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . By inhibiting JAK1 and JAK3, Oclacitinib Maleate disrupts the signaling of cytokines important for allergies .
Pharmacokinetics
Oclacitinib Maleate exhibits rapid absorption when taken orally, with a time to peak plasma concentration of less than 1 hour . The half-life of Oclacitinib Maleate ranges from 3.1 to 5.2 hours , indicating its relatively short duration in the body.
Result of Action
The primary result of Oclacitinib Maleate’s action is the reduction of both inflammation and the sensation of itching associated with allergic and atopic dermatitis . It is known for its rapid onset of action, starting to work within 4 hours of administration and significantly reducing itching in dogs within 24 hours .
Action Environment
The action, efficacy, and stability of Oclacitinib Maleate can be influenced by various environmental factors. It’s important to note that the safety and efficacy of Oclacitinib Maleate have been established for at least short-term use , but its long-term safety is still unknown .
Safety and Hazards
将来の方向性
Oclacitinib maleate was approved in the United States 10 years ago for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published in the past 10 years on the efficacy and safety of this medication . The current knowledge on the efficacy, speed of action, effects on the immune system, and clinical safety of Oclacitinib is based on evidence and published literature . Future directions aim to summarize the lessons learned in the past 10 years and propose directions for the future .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oclacitinib maleate | |
CAS RN |
1208319-27-0 | |
Record name | Oclacitinib maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCLACITINIB MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。